4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound featuring a pyrazole ring attached to a tetrahydrothiopyran ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with 1,3-diketones. The tetrahydrothiopyran ring is then introduced through a cyclization reaction involving sulfur-containing reagents.
Example Synthetic Route:
Formation of Pyrazole Ring:
Cyclization to Form Tetrahydrothiopyran:
Oxidation to Sulfone:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form thiol or sulfide derivatives.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state sulfur compounds.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methylpyrazole
- 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran
- 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1-oxide
Uniqueness
Compared to similar compounds, 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the pyrazole and tetrahydrothiopyran rings along with the sulfone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIRDEKWTZAIKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C=C(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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